molecular formula C26H43NO5 B1252207 Hyodeoxycholylglycine

Hyodeoxycholylglycine

Cat. No.: B1252207
M. Wt: 449.6 g/mol
InChI Key: SPOIYSFQOFYOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyodeoxycholylglycine (CAS: 13042-33-6), also known as glycohyodeoxycholic acid, is a glycine-conjugated bile acid derived from hyodeoxycholic acid (HDCA). Its molecular formula is C₂₆H₄₃NO₅ (molecular weight: 449.629 g/mol), featuring hydroxyl groups at the 3α and 6α positions on the steroid nucleus . It occurs naturally in the bile of pigs and wild boars, where it aids in lipid digestion and cholesterol metabolism. Conjugation with glycine enhances its solubility in aqueous environments, facilitating its role in emulsifying dietary fats .

Properties

IUPAC Name

2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5/c1-15(4-7-23(30)27-14-24(31)32)18-5-6-19-17-13-22(29)21-12-16(28)8-10-26(21,3)20(17)9-11-25(18,19)2/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOIYSFQOFYOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60875554
Record name GLYCOHYODEOXYCHOLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60875554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13042-33-6
Record name GLYCOHYODEOXYCHOLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60875554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Hyodeoxycholic Acid (HDCA)

Key Differences :

  • Structure : HDCA (CAS: 83-49-8) is the unconjugated parent compound, with the molecular formula C₂₄H₄₀O₄ (molecular weight: 392.57 g/mol). It lacks the glycine moiety present in hyodeoxycholylglycine.
  • Solubility : HDCA is less water-soluble due to the absence of the polar glycine group.
  • Biological Role : HDCA is a primary bile acid in pigs, while its glycine conjugate (this compound) is more efficient in micelle formation for lipid absorption .
  • Research Findings : HDCA has been studied for its association with cancer risk biomarkers in human cohorts, though its conjugated form may exhibit altered metabolic interactions .

Glycolithocholate (Lithocholylglycine)

Key Differences :

  • Structure: Glycolithocholate (HMDB ID: HMDB0000698) is the glycine conjugate of lithocholic acid, a monohydroxy bile acid with a single hydroxyl group at the 3α position. Its molecular formula is C₂₆H₄₃NO₅ (same as this compound) but differs in hydroxylation pattern .
  • Solubility : Despite similar conjugation, glycolithocholate is less soluble than this compound due to fewer hydroxyl groups.
  • Toxicity : Lithocholic acid and its conjugates are associated with hepatotoxicity, whereas this compound is less toxic and more abundant in healthy pig bile .

Glycocholic Acid

Key Differences :

  • Structure : Glycocholic acid (CAS: 475-31-0) is the glycine conjugate of cholic acid, a trihydroxy bile acid with hydroxyl groups at 3α, 7α, and 12α positions.
  • Function : It is predominant in human bile and exhibits stronger emulsifying activity than this compound due to its additional hydroxyl groups.

Structural and Functional Comparison Table

Compound Molecular Formula Hydroxyl Groups Conjugation Solubility (Relative) Primary Source Key Biological Role
This compound C₂₆H₄₃NO₅ 3α, 6α Glycine High Pig bile Lipid digestion, micelle formation
Hyodeoxycholic Acid (HDCA) C₂₄H₄₀O₄ 3α, 6α None Moderate Pig bile Cholesterol metabolism
Glycolithocholate C₂₆H₄₃NO₅ Glycine Moderate Human/animal bile Limited emulsification
Glycocholic Acid C₂₆H₄₃NO₆ 3α, 7α, 12α Glycine Very High Human bile Efficient lipid solubilization

Research Findings and Pharmacological Implications

  • Its conjugation reduces cytotoxicity compared to unconjugated HDCA .
  • Glycolithocholate : Linked to intestinal inflammation in humans due to its hydrophobic nature and propensity for cell membrane disruption .
  • HDCA : Research identifies its role in modulating Farnesoid X Receptor (FXR) signaling, though its glycine conjugate may exhibit distinct receptor-binding affinities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hyodeoxycholylglycine
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